5-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
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Description
5-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring and a pyrrolidinone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyrrolidinone rings endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable pyrrolidinone precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated pyrrolidinone derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-[(1,5-dimethylpyrazol-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H15N3O/c1-7-8(6-11-13(7)2)5-9-3-4-10(14)12-9/h6,9H,3-5H2,1-2H3,(H,12,14) |
InChI Key |
SUXXZRVEWSUGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CC2CCC(=O)N2 |
Origin of Product |
United States |
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